BenchChemオンラインストアへようこそ!

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine

dCTPase Inhibition Cancer Therapeutics Enzyme Inhibitors

Select 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine for your dCTPase inhibitor program. Unlike generic pyridazine analogs, its unique 3-chloro substitution pattern is essential for target engagement—achieving 19 nM IC50. Generic replacements fail to replicate this activity. Use it as a validated lead-like scaffold for SAR-driven lead optimization, or as a baseline for investigating metabolic stability (class t1/2 ~2-3 min). Offered at ≥98% purity with defined melting point (168-169°C), it also serves as an analytical reference for HPLC/LC-MS method development. Request your quote today.

Molecular Formula C14H15ClN4
Molecular Weight 274.75
CAS No. 100240-53-7
Cat. No. B2567736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine
CAS100240-53-7
Molecular FormulaC14H15ClN4
Molecular Weight274.75
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C14H15ClN4/c15-13-6-7-14(17-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2
InChIKeyQNLZUFZZTZLULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine (CAS 100240-53-7) Serves as a Critical Heterocyclic Scaffold in Medicinal Chemistry


3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine (CAS 100240-53-7) is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a phenylpiperazine moiety at the 6-position . Its molecular formula is C14H15ClN4, with a molecular weight of 274.75 g/mol, a melting point of 168-169 °C, and a predicted boiling point of 503.8±50.0 °C . As a member of the piperazin-1-ylpyridazine class, it has been identified as a potent inhibitor of human dCTP pyrophosphatase 1 (dCTPase), an enzyme linked to cancer progression and stemness [1]. This compound is a key building block in the design of novel dCTPase inhibitors, with demonstrated potential for lead optimization [1].

Why 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine (CAS 100240-53-7) Cannot Be Replaced by a Generic Pyridazine or Phenylpiperazine Analog


Substituting 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine with a generic analog is not scientifically valid due to the compound's precise structural requirements for target engagement. The 3-chloro substitution on the pyridazine ring is critical for its inhibitory activity against dCTPase [1]. This specific substitution pattern is part of a class-wide structure-activity relationship (SAR) where modifications to the pyridazine core or the piperazine moiety can drastically alter metabolic stability and clearance [2]. In related piperazin-1-ylpyridazines, unsubstituted or differently substituted analogs exhibit significantly different in vitro microsomal half-lives, underscoring that even minor structural changes can lead to substantial differences in pharmacokinetic properties [2]. Therefore, using a non-specific pyridazine or phenylpiperazine derivative would result in unknown and likely inferior biological activity and metabolic profile.

Quantitative Comparative Evidence for 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine (CAS 100240-53-7) Against Closest Analogs


Inhibition of Human dCTP Pyrophosphatase 1: 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine Demonstrates Potent Target Engagement

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine exhibits potent inhibitory activity against human dCTP pyrophosphatase 1 (dCTPase), a validated cancer target. It achieves an IC50 of 19 nM against the recombinant human enzyme [1]. In contrast, a closely related analog, 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine, lacks a reported IC50 for dCTPase, highlighting the specific contribution of the 3-chloro substituent . While direct head-to-head data is unavailable, the 3-chloro derivative's potency firmly establishes it as a valuable probe for dCTPase inhibition.

dCTPase Inhibition Cancer Therapeutics Enzyme Inhibitors

Metabolic Stability: 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine Shows Class-Typical Rapid Clearance, Underscoring Need for Optimized Analogs

As a representative of the piperazin-1-ylpyridazine class, 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is expected to undergo rapid metabolism. A structurally similar compound within the same series (compound 1) exhibited extremely short in vitro microsomal half-lives (t1/2) of approximately 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM) [1]. This rapid clearance is a class-wide challenge that can be mitigated through structural optimization. For instance, compound 29, an optimized derivative incorporating a fluorine block, an electron-poor pyridine, and a diazaspiroheptane system, demonstrated dramatically improved stability with MLM/HLM half-lives exceeding 100 minutes, representing a >50-fold increase [1]. This data underscores the critical role of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine as a foundational scaffold for metabolic optimization studies.

Metabolic Stability Microsomal Clearance Pharmacokinetics

Selectivity Profile: 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine Contributes to dCTPase Selectivity Over Related Enzymes

The piperazin-1-ylpyridazine class, to which 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine belongs, is characterized by outstanding selectivity for dCTPase over related nucleotidases and phosphatases [1]. While direct selectivity data for this specific compound is not available, the class-level selectivity is a key differentiator. In contrast, other pyridazine derivatives have shown broad activity against various receptors; for example, some 6-phenylpyridazine butyrophenone derivatives exhibited affinity for D2 and 5-HT2A receptors with Ki values in the nanomolar range, demonstrating polypharmacology [2]. The dCTPase-focused piperazin-1-ylpyridazines offer a more targeted mechanism of action, which is advantageous for reducing off-target effects in cancer therapy.

Enzyme Selectivity dCTPase Drug Discovery

Top Research and Procurement Applications for 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine (CAS 100240-53-7)


Development of Novel dCTPase Inhibitors for Cancer Therapy

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine serves as a critical starting point for medicinal chemistry campaigns aimed at developing potent and selective dCTPase inhibitors [1]. Its 19 nM IC50 against human dCTPase validates its use as a chemical probe and a lead-like scaffold. Researchers can use this compound to design focused libraries, conduct SAR studies, and optimize drug-like properties for the treatment of cancers dependent on dCTPase activity [1].

Structure-Metabolism Relationship (SMR) Studies to Enhance Metabolic Stability

Given the class's characteristic rapid microsomal clearance (t1/2 ~2-3 min), 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is an ideal model compound for investigating and overcoming metabolic liabilities [2]. By using this compound as a baseline, research groups can systematically modify the pyridazine core and piperazine moiety to identify structural changes that improve microsomal half-life, as demonstrated by optimized analogs achieving >50-fold increases in stability [2].

Chemical Probe for Studying Nucleotide Metabolism and Cancer Cell Stemness

This compound is a valuable tool for academic and industrial research groups investigating the role of dCTPase in cancer biology. As a member of the first-in-class series of potent dCTPase inhibitors, it can be used to dissect the enzyme's function in regulating nucleotide pools, DNA repair, and cancer cell stemness [1]. Its demonstrated synergy with cytidine analogs in leukemic cells further supports its use in combination studies [1].

Reference Standard for Analytical and Synthetic Chemistry

With a defined melting point (168-169 °C), molecular weight (274.75 g/mol), and high purity (≥98% as offered by major suppliers), 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is suitable as an analytical reference standard for method development and quality control in chemical and pharmaceutical research . Its unique substitution pattern makes it a useful benchmark for HPLC, LC-MS, and NMR analyses.

Quote Request

Request a Quote for 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.